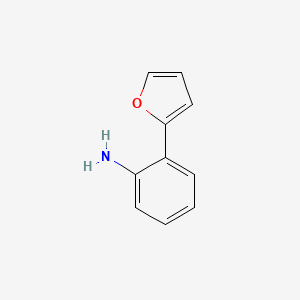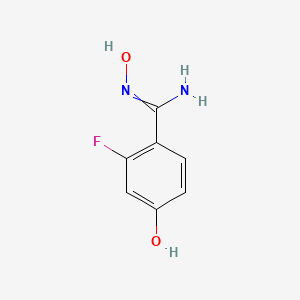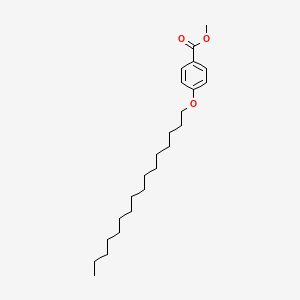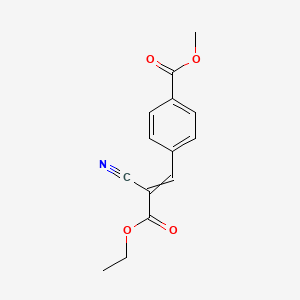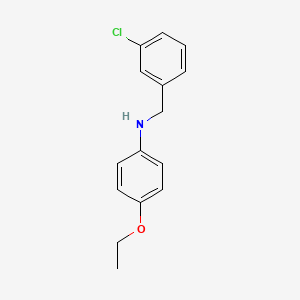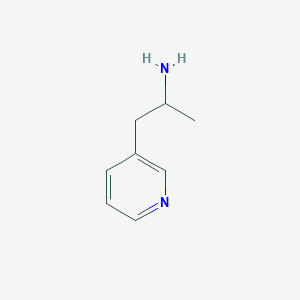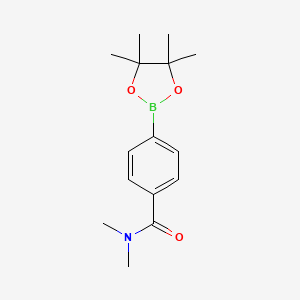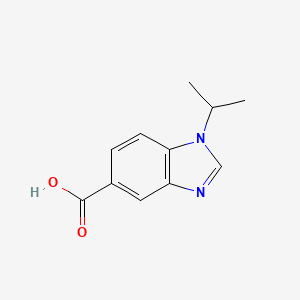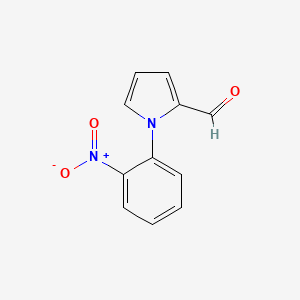
1-(2-硝基苯基)-1H-吡咯-2-甲醛
描述
1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as nitrophenyl-substituted pyrroles. It is characterized by a pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom, substituted with a nitrophenyl group and an aldehyde functional group. This compound serves as an important intermediate in the synthesis of various heterocyclic compounds, which are of interest due to their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related pyrrole-2-carbaldehyde derivatives has been explored in several studies. For instance, a straightforward synthesis of 1-vinylpyrrole-benzimidazole ensembles from 1-vinyl-1H-pyrrole-2-carbaldehydes has been reported, which involves the condensation with o-phenylenediamine . Another study describes a one-pot cascade approach to synthesize 5,6-dihydroindolizines and indolizines from pyrrole-2-carbaldehydes and nitroethylenes, suggesting the versatility of pyrrole-2-carbaldehydes in synthesizing complex heterocycles . These methods highlight the reactivity of the aldehyde group in pyrrole derivatives and its utility in constructing diverse molecular architectures.
Molecular Structure Analysis
The molecular structure of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde is not directly discussed in the provided papers. However, the structure can be inferred from related compounds. The presence of the nitro group on the phenyl ring and the aldehyde group on the pyrrole ring would influence the electronic properties of the molecule, potentially affecting its reactivity and the types of chemical reactions it can undergo .
Chemical Reactions Analysis
The chemical reactivity of pyrrole-2-carbaldehydes is demonstrated through various reactions. For example, the formation of Schiff bases from 1-vinyl-1H-pyrrole-2-carbaldehydes indicates the reactivity of the aldehyde group towards nucleophiles . Additionally, the interaction of 1-(4-nitrophenyl)pyrrolin-2-one with aromatic aldehydes suggests that nitro-substituted pyrrole derivatives can undergo condensation reactions to form new C=C bonds . These reactions are indicative of the potential transformations that 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde could undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde are not explicitly detailed in the provided papers. However, the intense fluorescence of related 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles suggests that nitrophenyl-substituted pyrroles could exhibit interesting optical properties . The solubility of similar compounds, such as 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, in aqueous media indicates that the substitution pattern on the pyrrole ring can significantly affect the solubility of these compounds .
科学研究应用
1. 合成杂环化合物
- 研究表明,吡咯-2-甲醛可以用于合成各种杂环化合物,如5,6-二氢吲哚啉和吲哚啉,这些化合物在制药和材料科学中具有潜在应用(Zhong, Zhu, & Zou, 2017)。
2. 有机合成中的应用
- 研究表明,1-(2-硝基苯基)-1H-吡咯-2-甲醛可用于无催化剂和无溶剂合成各种有机化合物。这种方法以其环保和高效而闻名(Niknam & Mojikhalifeh, 2014)。
3. 超分子化学中的作用
- 该化合物已被用于制备展示单分子磁性行为的高核数{Mn(III)25}桶状团簇。这种应用在超分子化学和材料科学领域具有重要意义(Giannopoulos et al., 2014)。
4. 对导电聚合物的贡献
- 在导电聚合物领域,已合成并使用1-(2-硝基苯基)-1H-吡咯-2-甲醛衍生物来生产可溶性聚合物,这些聚合物适用于电致变色器件。这突显了其在先进材料和电子学中的作用(Variş et al., 2006)。
5. 抗菌活性
- 含壳聚糖的席夫碱结合1-(2-硝基苯基)-1H-吡咯-2-甲醛衍生物已被合成并用于抗菌活性测试。这些化合物对各种细菌和真菌表现出活性,表明在生物医学和药理学中具有潜在应用(Hamed et al., 2020)。
属性
IUPAC Name |
1-(2-nitrophenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-8-9-4-3-7-12(9)10-5-1-2-6-11(10)13(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLICLRBZPFXMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405858 | |
| Record name | 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
33265-61-1 | |
| Record name | 1-(2-Nitrophenyl)-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33265-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Imidazo[2,1-b]thiazol-6-ylmethanamine](/img/structure/B1309308.png)
![N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}isonicotinohydrazide](/img/structure/B1309309.png)

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1309313.png)
![5-([3-(Trifluoromethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B1309316.png)

